REACTION_CXSMILES
|
[CH:1]1([C:4]([N:6]2[CH2:11][C:10](=[O:12])[NH:9][C:8](=[O:13])[CH2:7]2)=[O:5])[CH2:3][CH2:2]1.C[O-].[Na+].[CH2:17]([C:19]1[CH:34]=[C:33](C)[CH:32]=[CH:31][C:20]=1S(OC1C=CC=CC=1)(=O)=O)[CH3:18].[BH4-].[Na+]>CC(N(C)C)=O.C(O)C.[Cl-].[Mn+2].[Cl-]>[CH:1]1([C:4]([N:6]2[CH2:11][C:10](=[O:12])[N:9]([CH2:18][CH2:17][C:19]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:20]=3)[CH:8]([OH:13])[CH2:7]2)=[O:5])[CH2:2][CH2:3]1 |f:1.2,4.5,8.9.10|
|
Name
|
|
Quantity
|
0.067 mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)N1CC(NC(C1)=O)=O
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Name
|
sodium methylate
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Quantity
|
0.073 mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
(2-ethyl tosyloxy)-benzene
|
Quantity
|
0.081 mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(S(=O)(=O)OC2=CC=CC=C2)C=CC(=C1)C
|
Name
|
|
Quantity
|
50 mol
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Name
|
|
Quantity
|
0.23 mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
manganese chloride
|
Quantity
|
0.059 mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Mn+2].[Cl-]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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To the reaction medium is added
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Type
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CUSTOM
|
Details
|
It is evaporated to dryness under reduced pressure
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Type
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ADDITION
|
Details
|
the residue is taken up in a mixture of water and methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
the decanted organic phase is dried over dry sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue, formed by crude 4-(cyclopropylcarbonyl)-2,6-dioxo-1-phenethyl piperazine
|
Type
|
CUSTOM
|
Details
|
The solution as thus obtained
|
Type
|
ADDITION
|
Details
|
has added
|
Type
|
CUSTOM
|
Details
|
kept at 0° C.
|
Type
|
WAIT
|
Details
|
the reaction medium is left for 45 minutes at 0° C
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
is destroyed
|
Type
|
ADDITION
|
Details
|
by adding acetone
|
Type
|
FILTRATION
|
Details
|
The insoluble salts are filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Type
|
ADDITION
|
Details
|
the residue is treated with a mixture of water and methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The decanted organic phase is dried over dry sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
FILTRATION
|
Details
|
The residue is purified by filtration on a silica bed
|
Type
|
CUSTOM
|
Details
|
the product as thus obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)N1CC(N(C(C1)=O)CCC1=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |